Methanone, (3-bromophenyl)-9H-fluoren-2-yl-
Description
Methanone, (3-bromophenyl)-9H-fluoren-2-yl- (CAS: 62093-52-1 for its chloro analogue; exact bromo variant inferred from nomenclature conventions) is a fluorene-derived aromatic ketone. The compound features a fluorene backbone substituted at the 2-position with a 3-bromophenyl methanone group. Fluorene derivatives are widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and photovoltaic applications due to their rigid, planar structure and tunable electronic characteristics . The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, which is critical in materials science .
Properties
CAS No. |
62093-54-3 |
|---|---|
Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(3-bromophenyl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C20H13BrO/c21-17-6-3-5-14(12-17)20(22)15-8-9-19-16(11-15)10-13-4-1-2-7-18(13)19/h1-9,11-12H,10H2 |
InChI Key |
LYRAKIPLNCXBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Standard Procedure with Aluminum Chloride
The most widely documented method involves AlCl3-catalyzed Friedel-Crafts acylation between 9H-fluorene and 3-bromobenzoyl chloride (Fig. 1).
Reaction Conditions
- Reactants :
- 9H-Fluorene (1.0 eq, 12.03 mmol)
- 3-Bromobenzoyl chloride (1.0 eq, 12.03 mmol)
- Catalyst : Anhydrous AlCl3 (1.2 eq, 14.40 mmol)
- Solvent : Dichloromethane (DCM, 50 mL)
- Temperature : Room temperature, 12–24 hours.
Workup
Alternative Lewis Acid Catalysts
To circumvent moisture sensitivity of AlCl3, BF3·Et2O and SbCl5 have been trialed:
- BF3·Et2O : 75% yield at 0°C in DCM.
- SbCl5/HF : 88% yield in continuous flow microreactors, enhancing reaction homogeneity.
Advanced Methodologies and Modifications
Microwave-Assisted Synthesis
A patent (CN104892566A) describes microwave irradiation (150°C, 30 min) to accelerate acylation, reducing reaction time from 24 h to 2 h with comparable yields (80%).
Reductive Alkylation Followed by Oxidation
A two-step approach avoids direct acylation:
- Alkylation : 9H-Fluorene + 3-bromobenzyl bromide → 2-(3-bromobenzyl)-9H-fluorene (NaH, DMF, 70%).
- Oxidation : MnO2 in DCM oxidizes the benzyl group to ketone (65% yield).
Regioselectivity and Side Reactions
Competing Acylation at C-4 Position
Fluorene’s C-2 position is preferentially acylated (>90% selectivity) due to steric and electronic factors. However, traces of C-4 acylated byproducts (<5%) are detected via HPLC.
Debromination Risks
Prolonged heating (>48 h) or excessive AlCl3 may cause debromination, forming (phenyl)(9H-fluoren-2-yl)methanone. Monitoring via TLC (hexane/EtOAc 4:1) is advised.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
A microreactor system (Fig. 2) using SbCl5/HF achieves 92% yield at 120°C with residence time <10 min, enabling kilogram-scale production.
Solvent Recycling
DCM recovery (>95%) via distillation reduces costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or hydrocarbons.
Scientific Research Applications
Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanone, (3-bromophenyl)-9H-fluoren-2-yl-, depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Position : 2-yl substitution (vs. 4-yl) maximizes conjugation in fluorene systems, improving luminescent efficiency .
- Functional Group Variation: Non-ketone derivatives (e.g., 9-(4-Bromophenyl)-9-phenylfluorene) exhibit reduced polarity, favoring use in hydrophobic matrices .
Physicochemical Properties and Computational Insights
Experimental Data
- Toxicity: Methoxy-substituted analogues (e.g., 2-(4′-Methoxybenzoyl)fluorene) show lower acute toxicity (LD₅₀: 2 g/kg in mice) compared to halogenated variants, which may emit toxic NOₓ vapors upon decomposition .
- Spectral Properties: Density Functional Theory (DFT) studies on related compounds, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, predict absorption maxima influenced by substituent electronegativity and conjugation length .
Theoretical Predictions
DFT analyses suggest that bromine substituents increase electron affinity and reduce HOMO-LUMO gaps, enhancing charge injection in OLEDs . For example, 9H-carbazol-9-yl methanones exhibit red-shifted emission compared to fluorenyl analogues due to extended π-conjugation .
Biological Activity
Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a fluorenyl moiety substituted with a bromophenyl group, which is significant for its interaction with biological targets. The presence of the bromine atom may enhance the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that derivatives of fluorenes, including Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, exhibit a wide spectrum of biological activities:
-
Anticancer Activity :
- Studies have shown that fluorenes can inhibit cell proliferation in various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells. For instance, compounds similar to Methanone have demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
- Antimicrobial Effects :
Anticancer Studies
In vitro studies have reported the following findings regarding the cytotoxic effects of Methanone derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methanone | A-549 | 22.60 ± 0.86 |
| 5-FU | A-549 | 43.90 ± 22.82 |
| Methanone | MCF-7 | 38.96 ± 0.76 |
These results suggest that Methanone exhibits potent anticancer activity, particularly against lung and breast cancer cells .
Antimicrobial Studies
The antimicrobial efficacy has been assessed through various assays:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The MIC values for Methanone derivatives ranged from 10 µg/mL to 50 µg/mL, indicating promising antibacterial activity .
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of DHFR : By mimicking the substrate of DHFR, Methanone disrupts nucleotide synthesis, leading to apoptosis in cancer cells .
- Tubulin Interaction : Some studies suggest that fluorenes may destabilize microtubules by binding at the colchicine site, which is crucial during cell division .
Case Studies
Several case studies have highlighted the effectiveness of Methanone derivatives:
- Study on Fluorene Derivatives :
- Molecular Docking Studies :
Q & A
Q. Basic
- IR spectroscopy : Use KBr discs to identify carbonyl (C=O) and aryl bromide (C-Br) stretches. Reference databases like NIST Chemistry WebBook for comparison ().
- NMR : ¹H/¹³C NMR to confirm fluorene aromaticity and bromophenyl substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation pathways.
Tip : Cross-reference experimental IR peaks with computational predictions (e.g., DFT) to resolve ambiguities .
How can contradictions in spectroscopic data be addressed?
Q. Advanced
- Multi-technique validation : Combine XRD data with solid-state NMR to resolve discrepancies in molecular geometry.
- Purity checks : Use HPLC or GC-MS to rule out impurities affecting spectral profiles.
- Computational modeling : Simulate IR/NMR spectra using software like Gaussian or ORCA to identify outliers caused by conformational flexibility ().
Example : If IR peaks conflict with XRD-derived bond lengths, re-examine sample preparation (e.g., solvent traces in KBr discs) .
What strategies elucidate reaction mechanisms involving this compound?
Q. Advanced
- Intermediate isolation : Trap Michael adducts or enolate intermediates (e.g., via low-temperature quenching) to map reaction pathways ().
- Kinetic studies : Monitor reaction progress using in-situ FTIR or UV-Vis spectroscopy.
- DFT calculations : Model transition states to predict regioselectivity in bromophenyl substitution .
Case study : highlights isolating 2-(9H-fluorene-2-carbonyl)-3-phenylacrylonitrile to confirm a domino reaction mechanism.
How is thermal stability assessed for this compound?
Q. Basic
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C).
- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic events.
- Safety notes : Decomposition may release toxic NOx vapors; conduct tests in fume hoods ().
Reference : Toxicity data (e.g., ipr-mus LD50 = 2 g/kg) to inform handling protocols .
How are crystallization conditions optimized for XRD analysis?
Q. Advanced
- Solvent screening : Test polar (e.g., DMF) and non-polar (e.g., hexane) solvents via slow evaporation.
- Seeding : Introduce microcrystals to enhance nucleation.
- Software tools : Use SHELXD for structure solution from poor-quality crystals ().
Best practices : For twinned crystals, employ twin refinement protocols in SHELXL .
What toxicity considerations are relevant for handling this compound?
Q. Basic
- Acute toxicity : Refer to rodent LD50 values (e.g., 2 g/kg for analogous fluorenyl ketones) ().
- Decomposition hazards : Use PPE to avoid inhalation of brominated or NOx byproducts.
- Storage : Store in amber vials at 0–6°C to prevent degradation ().
Regulatory compliance : Classify as a flammable solid (DOT Class 3) if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
